molecular formula C15H12N2O5 B5232757 N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B5232757
M. Wt: 300.27 g/mol
InChI Key: ONOOOTBDBCFULU-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is a complex organic compound that belongs to the class of nitroaromatic compounds It features a benzodioxine ring system fused with a nitrophenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors such as catechol derivatives with suitable dihalides under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the nitrophenyl-benzodioxine intermediate with an appropriate amine under suitable conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for nitration and amidation steps to ensure consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

    Oxidation: The benzodioxine ring can be oxidized under strong oxidative conditions, leading to the cleavage of the ring and formation of various oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Reduction: Formation of N-(2-aminophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.

    Substitution: Halogenated derivatives of the original compound.

    Oxidation: Cleavage products of the benzodioxine ring, potentially leading to carboxylic acids or aldehydes.

Scientific Research Applications

Chemistry: N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The nitro group can be reduced to an amino group, which can then interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings. Its derivatives may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide largely depends on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzodioxine ring can participate in various biochemical pathways, potentially affecting enzyme activity and signal transduction.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, particularly those involved in oxidative stress responses.

    Signal Transduction: The benzodioxine ring can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

    N-(2-nitrophenyl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a benzodioxine ring.

    N-(2-nitrophenyl)thiophene-2-carboxamide: Contains a thiophene ring, offering different electronic properties.

    N-(2-nitrophenyl)furan-2-carboxamide: Features a furan ring, which can influence its reactivity and biological activity.

Uniqueness: N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its benzodioxine ring, which provides distinct electronic and steric properties

Properties

IUPAC Name

N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-15(16-10-5-1-2-6-11(10)17(19)20)14-9-21-12-7-3-4-8-13(12)22-14/h1-8,14H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOOOTBDBCFULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320065
Record name N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304888-70-8
Record name N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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